molecular formula C9H13Cl2N B186761 4-(4-Chlorobutyl)pyridine hydrochloride CAS No. 149463-65-0

4-(4-Chlorobutyl)pyridine hydrochloride

Cat. No.: B186761
CAS No.: 149463-65-0
M. Wt: 206.11 g/mol
InChI Key: CIPSBYICMDRGKQ-UHFFFAOYSA-N
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Description

4-(4-Chlorobutyl)pyridine hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is a white crystalline powder that is soluble in water. This compound is widely used in the pharmaceutical industry as an intermediate in the synthesis of drugs and other fine chemicals .

Preparation Methods

4-(4-Chlorobutyl)pyridine hydrochloride can be synthesized through the reaction between 4-chlorobutyl chloride and pyridine in the presence of a solvent and a catalyst. The reaction is carried out under controlled conditions to yield a pure product. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-(4-Chlorobutyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state.

    Addition Reactions: It can react with other compounds to form addition products.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Chlorobutyl)pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutyl)pyridine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

4-(4-Chlorobutyl)pyridine hydrochloride can be compared with other similar compounds, such as:

  • 4-(4-Bromobutyl)pyridine hydrochloride
  • 4-(4-Iodobutyl)pyridine hydrochloride
  • 4-(4-Fluorobutyl)pyridine hydrochloride

These compounds share similar structures but differ in the halogen atom attached to the butyl group. The unique properties of this compound, such as its reactivity and solubility, make it particularly useful in specific applications .

Properties

IUPAC Name

4-(4-chlorobutyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPSBYICMDRGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599703
Record name 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149463-65-0
Record name 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4- pyrindyl) butyl chloride hydrochloride
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Synthesis routes and methods

Procedure details

The reaction of 4-picolyllithium and 3-bromo-1-chloropropane was exothermic. It was extremely critical to keep internal temperature less than -65° C. to avoid the reaction of the desired product with 4-picolyllithium to give 1,5-bis-(4-pyridinyl)-pentane. The addition took about 2 h.
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Q & A

Q1: What is the role of 4-(4-Chlorobutyl)pyridine hydrochloride in Tirofiban synthesis?

A1: this compound is a key intermediate in the synthesis of Tirofiban Hydrochloride []. The research article describes a synthetic route where it reacts with N-(Butylsulfonyl)-L-tyrosine (compound 5) in a condensation reaction. This step is followed by catalytic hydrogenation using Pd/C and salt formation to yield Tirofiban Hydrochloride [].

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